molecular formula C20H13N3O7S B094975 Erio chromeblack CAS No. 16279-54-2

Erio chromeblack

Cat. No.: B094975
CAS No.: 16279-54-2
M. Wt: 439.4 g/mol
InChI Key: SXYCCJAPZKHOLS-UHFFFAOYSA-N
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Description

Erio chromeblack is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and is known by the name C.I. Mordant Black 11. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the precise control of pH, temperature, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Erio chromeblack undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

    Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Erio chromeblack has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent in histological studies to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to fabric fibers. The molecular targets include aromatic rings and functional groups that interact with the azo linkage, leading to the formation of stable complexes.

Comparison with Similar Compounds

  • 1-Naphthalenesulfonic acid, 4-hydroxy-1-naphthalenyl azo-7-nitro-
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 4-Hydroxy-1-naphthalenesulfonic acid

Comparison: Erio chromeblack is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in dyeing and analytical techniques.

Properties

CAS No.

16279-54-2

Molecular Formula

C20H13N3O7S

Molecular Weight

439.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid

InChI

InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30)

InChI Key

SXYCCJAPZKHOLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O

16279-54-2

Related CAS

3618-58-4 (mono-hydrochloride salt)
75790-88-4 (mono-potassium salt)

Synonyms

diamond black
eriochrome black A
eriochrome black A, monopotassium salt
eriochrome black A, monosodium salt

Origin of Product

United States

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